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Cat. No.: S8459811

The table below summarizes the core molecular characteristics of BSJ-4-116:

Property Description

CAS Number 2519823-34-6 [1] [2]

Molecular Formula CaoH49CINsOsS [1] [2]

Molecular Weight 837.38 g/mol [1] [2] [3]

Mechanism PROTAC (Bifunctional Degrader) [1]

Primary Target CDK12 (Cyclin-Dependent Kinase 12) [1] [3]

E3 Ligase Ligand Cereblon (CRBN) [1] [4]

Key Functional Readout Downregulation of DNA Damage Response (DDR) genes [1] [5]

BSJ-4-116 functions as a bifunctional molecule that recruits the E3 ubiquitin ligase Cereblon to CDK12.
This leads to the ubiquitination and subsequent proteasomal degradation of CDK12, a key kinase regulating

the transcription of DNA damage response genes [1] [5] [6].

The following diagram illustrates this mechanism of action and its key downstream consequences:
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A key consequence of CDK12 degradation is the induction of premature transcription termination,
primarily through increased intronic poly(adenylation), which shortens the transcripts of long genes,
including critical DNA damage response (DDR) genes like BRCA1 and BRCA2 [1] [5]. This creates a
"BRCAness" state, sensitizing cancer cells to PARP inhibitors such as Olaparib [1] [4].

Key Experimental Data & Protocols
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BSJ-4-116 demonstrates high potency in biochemical and cellular assays. The table below summarizes its

key biological activities and experimental parameters used in research:

Parameter Value / Condition Context /| Notes
ICs0 (CDK12 6 nM [1] Measure of degradation potency
Degradation)

Antiproliferative Assay

Western Blot Analysis

Poly(A) RNA
Sequencing

In Vivo Formulation
(Example)

10 - 10,000 nM; 72 hours [1]

50 nM; 6 - 24 hours [1]

50 nM; 8 hours [3]

5% DMSO, 40% PEG300, 5% Tween-
80, 50% ddH=20 [3]

Tested in Kelly neuroblastoma
cells

For assessing CDK12 protein
level decrease

In Jurkat cells; to study
transcription alterations

Used to prepare a clear solution
at 5 mg/mL

BSJ-4-116 has shown potent antiproliferative effects against various cancer cell lines, including T-cell acute

lymphoblastic leukemia (T-ALL) cells like Jurkat and MOLT-4, and it can overcome resistance to covalent

CDK12 inhibitors [1] [5]. Its efficacy is enhanced in combination with PARP inhibitors [1].

Research Applications & Limitations

BSJ-4-116 serves as a valuable tool in both basic and translational research, though it has some limitations to

consider.

» Key Applications:

o Studying CDK12 Biology: As a highly selective degrader, it helps elucidate the specific
functions of CDK12, distinct from the closely related CDK13 [5] [2].
o Cancer Research: It is used to investigate the therapeutic potential of CDK12 degradation,

particularly in cancers reliant on intact DNA damage repair pathways [1] [6].
o Combination Therapy Validation: Research shows BSJ-4-116 sensitizes cancer cells to

PARP inhibitors, providing a rationale for combination treatment strategies [1].

© 2026 Smolecule. All rights reserved. 3/5

Tech Support


https://www.smolecule.com/products/s8459811?utm_src=pdf-body
https://www.medchemexpress.com/bsj-4-116.html?srsltid=AfmBOopi78u_PxHZJZJkJ4JhOZfCdN0BfdGqCE9Ba7221fQf1nRzHgnJ
https://www.medchemexpress.com/bsj-4-116.html?srsltid=AfmBOopi78u_PxHZJZJkJ4JhOZfCdN0BfdGqCE9Ba7221fQf1nRzHgnJ
https://www.medchemexpress.com/bsj-4-116.html?srsltid=AfmBOopi78u_PxHZJZJkJ4JhOZfCdN0BfdGqCE9Ba7221fQf1nRzHgnJ
https://www.selleckchem.com/products/bsj-4-116.html
https://www.selleckchem.com/products/bsj-4-116.html
https://www.smolecule.com/products/s8459811?utm_src=pdf-body
https://www.medchemexpress.com/bsj-4-116.html?srsltid=AfmBOopi78u_PxHZJZJkJ4JhOZfCdN0BfdGqCE9Ba7221fQf1nRzHgnJ
https://pubmed.ncbi.nlm.nih.gov/33753926/
https://www.medchemexpress.com/bsj-4-116.html?srsltid=AfmBOopi78u_PxHZJZJkJ4JhOZfCdN0BfdGqCE9Ba7221fQf1nRzHgnJ
https://www.smolecule.com/products/s8459811?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33753926/
https://www.tocris.com/products/bsj-4-116_7528
https://www.medchemexpress.com/bsj-4-116.html?srsltid=AfmBOopi78u_PxHZJZJkJ4JhOZfCdN0BfdGqCE9Ba7221fQf1nRzHgnJ
https://www.sciencedirect.com/science/article/abs/pii/S0223523422005050
https://www.smolecule.com/products/s8459811?utm_src=pdf-body
https://www.medchemexpress.com/bsj-4-116.html?srsltid=AfmBOopi78u_PxHZJZJkJ4JhOZfCdN0BfdGqCE9Ba7221fQf1nRzHgnJ
https://www.smolecule.com/products/s8459811?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

o Resistance Mechanism Studies: Point mutations in CDK12 (e.g., C1039F) have been
identified that confer resistance to BSJ-4-116, offering insights into how cancer cells evade
targeted protein degraders [1] [5].

e Important Limitations:

o Pharmacokinetic Challenges: BSJ-4-116 is reported to have poor metabolic stability with a
short half-life in hepatic microsome assays, which could limit its in vivo utility without further
optimization [4].

o Research Use Only: This compound is strictly for research purposes and is not for sale in all
territories [1].

Context in the Field of CDK12 Degraders

BSJ-4-116 represents a significant milestone as one of the first highly selective CDK12 degraders.

Subsequent research has built upon this foundation:

e Dual CDK12/13 Degraders: Compounds like 7f have been developed to simultaneously degrade
both CDK12 and CDK13, showing potent anti-proliferative activity in triple-negative breast cancer
models [7].

¢ Next-Generation Multi-Kinase Degraders: BSJ-5-63 was designed using a different E3 ligase
ligand (VHL) and demonstrates degradation of CDK12, CDK7, and CDK9. This multi-target approach
aims to block androgen receptor signaling and induce "BRCAness" more effectively, particularly for
prostate cancer, while potentially offering improved metabolic stability [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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